molecular formula C5H3F2N B1303130 2,5-Difluoropyridine CAS No. 84476-99-3

2,5-Difluoropyridine

Cat. No. B1303130
CAS RN: 84476-99-3
M. Wt: 115.08 g/mol
InChI Key: XFAMUOYNXFXQTC-UHFFFAOYSA-N
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Description

2,5-Difluoropyridine is a fluorinated pyridine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physical and chemical properties of a molecule, making it a valuable compound for further functionalization and synthesis of complex molecules .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,5-difluoropyridine, often involves regioselective metalation and subsequent carboxylation. Protective groups like chlorine or trimethylsilyl are used to achieve regioexhaustive substitution at each vacant position of the pyridine ring. This method allows for the derivation of several fluorinated pyridinecarboxylic acids from the starting material . Additionally, the synthesis of related compounds, such as 2,3-difluoro-5-chloropyridine, has been achieved using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst, demonstrating the versatility of fluorination reactions .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms on the pyridine ring, which can influence the electronic distribution and reactivity of the molecule. For instance, the crystal structure of a related compound, the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, shows a complex with linear anions and cationic moieties linked by hydrogen bonds, illustrating the impact of fluorine on the molecular geometry .

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions, which are often influenced by the presence of fluorine atoms. For example, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating the utility of fluorinated pyridines in facilitating acylation reactions . Moreover, the reactivity of 2,5-difluoropyridine can be exploited for the synthesis of novel electron acceptors, as seen in the formation of a charge-transfer complex with 4-(dimethylamino)pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-difluoropyridine are influenced by the electronegativity and small size of the fluorine atoms. These properties can lead to increased stability and reactivity in certain chemical environments. The toxicity profile of related compounds, such as 5-amino-2-(trifluoromethyl)pyridine, has been studied, revealing that these compounds can be toxic and should be handled with caution in industrial applications . The electron-withdrawing effect of fluorine also contributes to the high reduction potential of fluorinated electron acceptors, which is significant for their use in electronic applications .

Scientific Research Applications

Regioexhaustive Substitution

2,5-Difluoropyridine has been successfully applied in the concept of "regioexhaustive substitution." Researchers have been able to selectively metalate and subsequently carboxylate all vacant positions of 2,5-difluoropyridine. This approach has enabled the derivation of several fluorinated pyridinecarboxylic acids from the starting material (Bobbio & Schlosser, 2005).

Molecular Geometry Studies

Investigations into the molecular geometry of disubstituted pyridines, including 2,5-difluoropyridine, have been conducted. These studies analyzed the nematic phase nuclear magnetic resonance (NMR) spectra and derived the geometry of 2,5-difluoropyridine, indicating ring distortion near the fluorine substituents (Orrell & Šik, 1975).

Regiochemically Flexible Substitutions

2,5-Difluoropyridine has been used in demonstrating regiochemically flexible substitutions. The introduction of a trialkylsilyl group in specific positions altered the regioselectivity of nucleophilic substitution, revealing insights into the reactivity and interaction of substituents in pyridine rings (Schlosser, Bobbio, & Rausis, 2005).

Applications in Metal-Organic Frameworks

2,5-Difluoropyridine derivatives have been applied in the synthesis of metal-organic frameworks (MOFs). Specifically, terbium-organic frameworks incorporating 2,5-difluoropyridine-based ligands have been synthesized. These frameworks exhibited selective sensing of Fe3+ ions and showed potential in gas separation applications, demonstrating the utility of 2,5-difluoropyridine derivatives in advanced material science (Wang et al., 2019).

Structural Trends and Fourier Transform Microwave Spectroscopy

Research has been conducted using Fourier transform microwave spectroscopy to investigate the structural trends in difluoropyridine rings, including 2,5-difluoropyridine. This study provided insights into the deviations from standard pyridine ring geometry and the influence of fluorine substituents on the electronic structure of pyridine (Dijk, Sun, & Wijngaarden, 2012).

Impact of Fluorination on Intermolecular Interactions

Another significant application of 2,5-difluoropyridine has been in studying the effect of ortho-fluorination on intermolecular interactions. Investigations involving weakly bound complexes formed with CO2 have provided valuable insights into the influence of fluorination on molecular interactions, particularly in the context of pyridine compounds (Dewberry et al., 2017).

Safety And Hazards

2,5-Difluoropyridine is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAMUOYNXFXQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376528
Record name 2,5-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoropyridine

CAS RN

84476-99-3
Record name 2,5-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
CW van Dijk, M Sun, J van Wijngaarden - Journal of Molecular …, 2012 - Elsevier
The ground state rotational spectra of 2,3-, 2,4-, 2,5-, 2,6- and 3,5-difluoropyridine have been investigated using both Balle–Flygare type Fourier transform microwave (FTMW) and …
M Sun, M Kamaee… - The Journal of Physical …, 2014 - ACS Publications
The ground state rotational spectra of the van der Waals dimers of 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-difluoropyridine with argon were investigated in the range of 4 to 26 GHz using both …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
AD van der Waals Complexes - mspace.lib.umanitoba.ca
The ground state rotational spectra of the van der Waals dimers of 2, 3-, 2, 4-, 2, 5-, 2, 6-, and 3, 5-difluoropyridine with argon were investigated in the range of 4 to 26 GHz using both …
Number of citations: 0 mspace.lib.umanitoba.ca
S Roesner, SL Buchwald - Angewandte Chemie International …, 2016 - Wiley Online Library
A continuous‐flow method for the regioselective arylation of fluoroarenes and fluoropyridines has been developed. The telescoped procedure reported here consists of a three‐step …
C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …
GC Finger, LD Starr, A Roe, WJ Link - The Journal of Organic …, 1962 - ACS Publications
The preparation of difluoropyridines by the Schiemann reaction was investigated. 2-Amino-6-fluoropyridine (Ilia), necessary for the synthesis of 2, 6-difluoropyridine (IVa) bythe …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
M Schlosser, T Rausis - Helvetica chimica acta, 2005 - Wiley Online Library
The relative displacement rates of the halide substituent from 2‐fluoro‐ and 2‐chloropyridines by EtONa in EtOH at +25 were assessed by competition kinetics. The 2‐fluoropyridine …
SK Singh, S Kumar, A Das - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
In this work, we have investigated a subtle competition between a very weak n → πAr* interaction and a very strong hydrogen bond (N–H⋯N) interaction present in the complexes of 7-…
Number of citations: 47 0-pubs-rsc-org.brum.beds.ac.uk
S Roesner, S Sathiyalingam - 2021 - chemrxiv.org
Carbolines are privileged scaffolds in medicinal chemistry, and therefore, novel and efficient approaches to their synthesis are in high demand. An efficient method for the synthesis of α- …
Number of citations: 4 chemrxiv.org

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